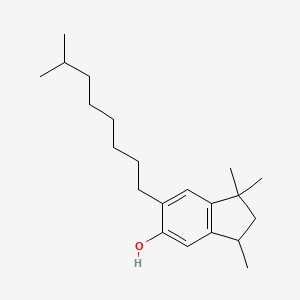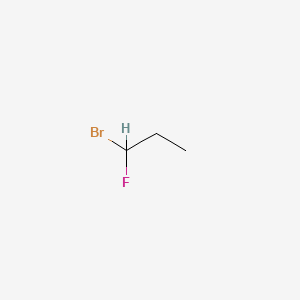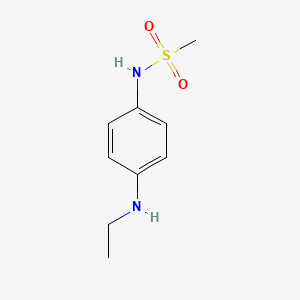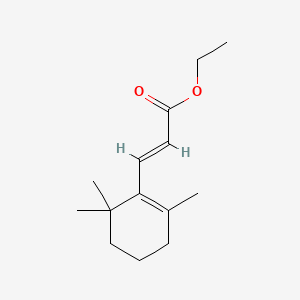![molecular formula C12H20O2 B12664857 3,6,6,8-Tetramethyl-1-oxaspiro[4.4]nonan-2-one CAS No. 94201-23-7](/img/structure/B12664857.png)
3,6,6,8-Tetramethyl-1-oxaspiro[4.4]nonan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6,6,8-Tetramethyl-1-oxaspiro[4.4]nonan-2-one: is a chemical compound with the molecular formula C12H20O2 and a molecular weight of 196.29 g/mol This compound belongs to the class of spiro compounds, which are characterized by a unique spirocyclic structure where two rings are connected through a single atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,6,6,8-Tetramethyl-1-oxaspiro[4.4]nonan-2-one involves several key steps. One of the efficient methods includes the use of furan oxidative spirocyclization to construct the spiro center . This method is crucial for forming the spirocyclic structure. Other important reactions in the synthesis include Sharpless asymmetric dihydroxylation, Weinreb ketone synthesis, and Yamaguchi esterification . The overall synthesis can be completed in 11 linear steps with a total yield of 17.3% .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and scaling up of the processes.
Análisis De Reacciones Químicas
Types of Reactions: 3,6,6,8-Tetramethyl-1-oxaspiro[4.4]nonan-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 3,6,6,8-Tetramethyl-1-oxaspiro[4.4]nonan-2-one is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .
Biology and Medicine: The compound has potential applications in biology and medicine, particularly in the development of new pharmaceuticals. Its structural features may contribute to the design of novel drugs with specific biological activities.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications, including the manufacture of polymers and advanced materials.
Mecanismo De Acción
The mechanism of action of 3,6,6,8-Tetramethyl-1-oxaspiro[4.4]nonan-2-one involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to interact with enzymes and receptors in a unique manner, potentially leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
- 1,3,7,7-Tetramethyl-2-oxabicyclo[4.4.0]dec-5-ene-9-one
- 3-Methylene-6,7:8,9-dibenz-1-oxaspiro[4.4]nonan-2-one
- 1-Oxaspiro[4.4]nonan-4-one, 2-isopropyl-
Comparison: 3,6,6,8-Tetramethyl-1-oxaspiro[4.4]nonan-2-one stands out due to its specific spirocyclic structure and the presence of four methyl groups, which contribute to its unique chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
94201-23-7 |
|---|---|
Fórmula molecular |
C12H20O2 |
Peso molecular |
196.29 g/mol |
Nombre IUPAC |
3,7,9,9-tetramethyl-1-oxaspiro[4.4]nonan-2-one |
InChI |
InChI=1S/C12H20O2/c1-8-5-11(3,4)12(6-8)7-9(2)10(13)14-12/h8-9H,5-7H2,1-4H3 |
Clave InChI |
SRBBNOADJAJPQO-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(C2(C1)CC(C(=O)O2)C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


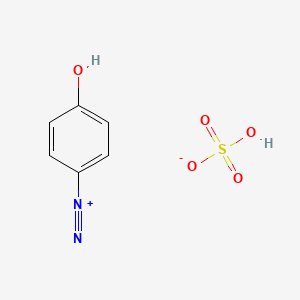


![3,7,8-trimethyl-5H-pyrido[4,3-b]indole](/img/structure/B12664796.png)

